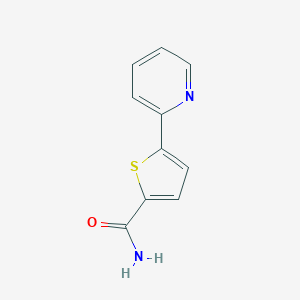
5-(2-Pyridyl)thiophene-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-(2-Pyridyl)thiophene-2-carboxamide and related compounds involves multi-step reactions, including Suzuki cross-coupling and condensation processes. For instance, Ahmad et al. (2021) discussed the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters, leading to the formation of pyrazine analogs. The process emphasized the importance of NMR and mass spectrometry in confirming the target molecules' structure (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been determined through single crystal X-ray diffraction studies. Prabhuswamy et al. (2016) analyzed the crystal structure of a thiophene-2-carboxamide derivative, highlighting the significance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the compound's structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity and properties of 5-(2-Pyridyl)thiophene-2-carboxamide derivatives have been explored through various chemical reactions. For example, O'Rourke et al. (2018) described a new approach for the preparation of 5-carboxamide-6-aryl analogues, emphasizing the role of late-stage functionalisation and Suzuki-Miyaura reaction in accessing a novel library of compounds (O'Rourke et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and crystalline structure, are crucial for understanding the application potential of 5-(2-Pyridyl)thiophene-2-carboxamide. Faghihi & Mozaffari (2008) synthesized new polyamides containing pyridyl moiety, discussing their high yield, inherent viscosities, and solubility in polar solvents, which are important for their application in materials science (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, play a significant role in the application and functionalisation of 5-(2-Pyridyl)thiophene-2-carboxamide derivatives. Yang & Fang (2007) provided methods for the synthesis of novel polycyclic and multi-substituted thiophene derivatives, shedding light on the compound's versatility in synthetic chemistry (Yang & Fang, 2007).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications :
- Inhibitors of Lactate Uptake : A study developed novel 5-carboxamide-6-aryl analogues of thieno[2,3-d]pyrimidinedione, a related compound, for potential use as lactate uptake inhibitors of monocarboxylate transporters in cells. This has implications in treating conditions related to altered lactate transport (O'Rourke et al., 2018).
Anticancer Activity :
- Thiophene-2-carboxamide Derivatives : Research into 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives showed good inhibitory activity against several cancer cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Treatment of Myeloproliferative Neoplasms :
- JAK2 Inhibitors : A series of carboxamide-substituted thiophenes demonstrating inhibition of JAK2 were developed. These compounds showed promise in an acute PK/PD model for measuring p-STAT5 inhibition, suggesting potential applications in treating myeloproliferative neoplasms (Haidle et al., 2014).
Molecular and Crystal Structure Analysis :
- Crystal Structure Studies : The crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined, providing insights into the molecular and crystal structure, which is crucial for understanding the compound's physical and chemical properties (Prabhuswamy et al., 2016).
Nonlinear Optical Properties :
- Electronic and Nonlinear Optical Properties : The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties were investigated, showing potential applications in materials science (Ahmad et al., 2021).
Histone Deacetylase (HDAC) Inhibitors :
- Class II HDAC Inhibition : 5-(Trifluoroacetyl)thiophene-2-carboxamides were found to be potent and selective inhibitors of class II HDACs. This research is significant in the development of cancer treatments and understanding epigenetic regulation (Scarpelli et al., 2008).
Antidepressant Properties :
- Monoamine Oxidase Isoforms Inhibition : 5-Substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1h-pyrazole-1-carboxamides were investigated for their antidepressant properties, showing good binding affinity towards monoamine oxidase isoforms (Mathew et al., 2016).
Eigenschaften
IUPAC Name |
5-pyridin-2-ylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZHKPVINNIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381093 | |
| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)thiophene-2-carboxamide | |
CAS RN |
175202-40-1 | |
| Record name | 5-(2-Pyridinyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
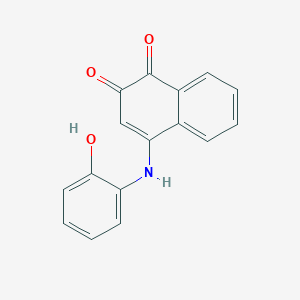
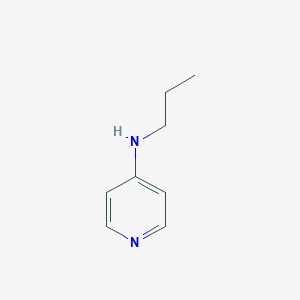
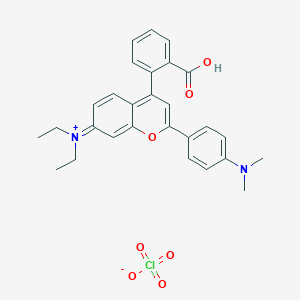
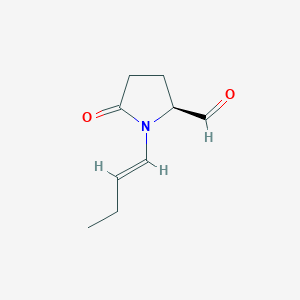
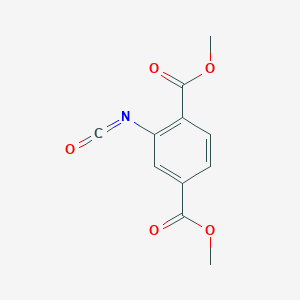
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
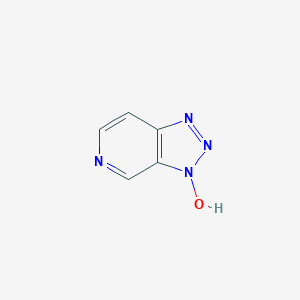


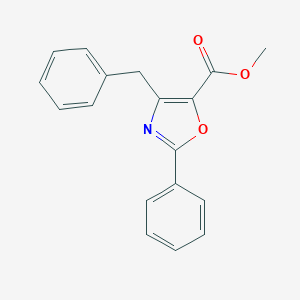
![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)